5-Hpete
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Overview
Description
5-Hpete, also known as 5(S)-hpete, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into leukotriene A4 through the action of the enzyme arachidonate 5-lipoxygenase. In addition, Glutathione and this compound can be converted into oxidized glutathione and 5-hete through its interaction with the enzyme glutathione peroxidase 1. In humans, this compound is involved in the tolmetin action pathway, the trisalicylate-choline action pathway, the indomethacin action pathway, and the antrafenine action pathway. This compound is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
This compound is a HPETE that consists of (6E,8Z,11Z,14Z)-icosatetraenoic acid in which the hydroperoxy group is located at position 5. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Synthesis and Quantitation
5-HETE, a product of arachidonic acid metabolism, plays a significant role in various biological processes. Hubbard et al. (1982) detailed a method for the synthesis of octadeuterated 5-HETE, useful as an internal standard in gas chromatography-mass spectrometry (GC-MS) quantitation of 5-HETE. This synthesis is pivotal for precise measurement and study of 5-HETE in scientific research (Hubbard, Phillips, & Taber, 1982).
Biological Activities
Stenson and Parker (1980) found that 5-HETE and 12-HETE induce degranulation of human neutrophils, a key aspect of immune response. This indicates the role of 5-HETE in immune system functioning (Stenson & Parker, 1980). Romero et al. (1989) reported an increase in amniotic fluid concentration of 5-HETE during human parturition at term, suggesting its involvement in the process of childbirth (Romero, Wu, Mazor, Hobbins, & Mitchell, 1989).
Mechanisms and Effects
O’Flaherty et al. (1993) explored the activation of human neutrophils by 5-HETE, finding it stimulates cells via a G protein-linked mechanism. This insight into the molecular pathways of 5-HETE helps understand its broader physiological impacts (O’Flaherty & Rossi, 1993). Additionally, O’Flaherty and Nishihira (1987) discovered that 5-HETE elevates cytosolic Ca2+ in neutrophils and enhances actions of certain enzymes, highlighting its role in cellular signaling and immune response (O’Flaherty & Nishihira, 1987).
Metabolic Fate and Analysis
Strife et al. (1987) developed a method for the quantitative analysis of 5-HETE in biological fluids, which is crucial for understanding its concentration and role in various physiological states (Strife, Voelkel, & Murphy, 1987). Moreover, the esterification of 5-HETE into complex lipids, as researched by Clark et al. (2011), is significant in the context of infection and allergic responses (Clark et al., 2011).
properties
CAS RN |
74581-83-2 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+ |
InChI Key |
JNUUNUQHXIOFDA-XTDASVJISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Other CAS RN |
74581-83-2 |
physical_description |
Solid |
synonyms |
5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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